N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is a heterocyclic compound that contains both furan and oxadiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol. The reaction is carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including reaction time, solvent, and amounts of substrates, are optimized to achieve good yields .
Industrial Production Methods
The use of microwave reactors allows for efficient and rapid synthesis, which is advantageous for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the furan and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents such as THF or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the oxadiazole ring can yield amine derivatives .
Scientific Research Applications
N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific biological target, but generally include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and has been studied for its biological activities.
Furan-2-carboxamide derivatives: These compounds share the furan ring and have similar synthetic routes and applications.
Uniqueness
N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of both furan and oxadiazole rings, which confer distinct chemical and biological properties. The combination of these rings allows for diverse chemical reactivity and potential for various biological activities, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-phenyl-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-13(15-9-11-7-4-8-19-11)14-16-12(17-20-14)10-5-2-1-3-6-10/h1-8H,9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTHJRGXSVYJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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